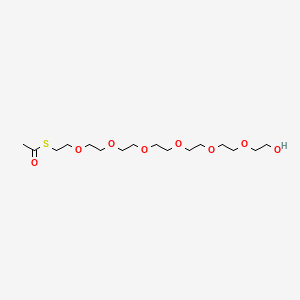
S-(20-Hydroxy-3,6,9,12,15,18-hexaoxaicosyl) ethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(20-Hydroxy-3,6,9,12,15,18-hexaoxaicosyl) ethanethioate: is a complex organic compound known for its unique structure and properties. . This compound is primarily used in research and industrial applications due to its distinctive chemical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(20-Hydroxy-3,6,9,12,15,18-hexaoxaicosyl) ethanethioate involves multiple steps, typically starting with the preparation of intermediate compounds such as tert-Butyl (20-hydroxy-3,6,9,12,15,18-hexaoxaicosyl)carbamate . The reaction conditions often require controlled environments with specific temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound involves bulk manufacturing processes that ensure high purity and yield. Companies like ChemScene provide bulk custom synthesis and procurement services for this compound .
Chemical Reactions Analysis
Types of Reactions: S-(20-Hydroxy-3,6,9,12,15,18-hexaoxaicosyl) ethanethioate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by common reagents and conditions specific to the type of reaction being performed.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Commonly uses reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Often involves nucleophiles or electrophiles depending on the nature of the substitution reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
S-(20-Hydroxy-3,6,9,12,15,18-hexaoxaicosyl) ethanethioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Employed in biochemical studies to understand molecular interactions and pathways.
Medicine: Investigated for potential therapeutic uses due to its unique chemical properties.
Industry: Utilized in the production of specialized materials and chemicals
Mechanism of Action
The mechanism of action of S-(20-Hydroxy-3,6,9,12,15,18-hexaoxaicosyl) ethanethioate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with other molecules, influencing various biochemical processes .
Comparison with Similar Compounds
- tert-Butyl (20-hydroxy-3,6,9,12,15,18-hexaoxaicosyl)carbamate
- 20-hydroxy-3,6,9,12,15,18-hexaoxaicosyl acrylate
- 20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl octanoate
- S-(14-Hydroxy-3,6,9,12-tetraoxatetradec-1-yl) ethanethioate
Uniqueness: What sets S-(20-Hydroxy-3,6,9,12,15,18-hexaoxaicosyl) ethanethioate apart from similar compounds is its specific functional groups and the resulting chemical properties. This uniqueness makes it particularly valuable in specialized research and industrial applications.
Properties
Molecular Formula |
C16H32O8S |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
S-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl] ethanethioate |
InChI |
InChI=1S/C16H32O8S/c1-16(18)25-15-14-24-13-12-23-11-10-22-9-8-21-7-6-20-5-4-19-3-2-17/h17H,2-15H2,1H3 |
InChI Key |
HNTVFODOXAZOEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCCOCCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















